1,2,3,4-Tetrahydroisoquinoline-5-carboxamide
Description
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-carboxamide |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-3,12H,4-6H2,(H2,11,13) |
InChI Key |
KYHDUNKFNMWCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Pictet–Spengler Cyclization Approach
The Pictet–Spengler reaction remains a cornerstone in heterocyclic synthesis, enabling the formation of tetrahydroisoquinoline derivatives through condensation of β-arylethylamines with aldehydes or ketones, followed by cyclization.
| Step | Description | Conditions | References |
|---|---|---|---|
| A | Condensation of 3,4-dihydroisoquinoline with formamide derivatives | Acid catalysis, reflux | , |
| B | Cyclization to form the tetrahydroisoquinoline core | Acidic conditions, elevated temperature | , |
Note: The carboxamide group at the 5-position can be introduced via subsequent amidation of the carboxylic acid intermediate.
Amination and Carboxylation Strategy
This route involves initial formation of the tetrahydroisoquinoline scaffold, followed by functionalization at the 5-position:
- Step 1: Synthesis of tetrahydroisoquinoline via intramolecular cyclization of aminoalkylbenzene derivatives.
- Step 2: Oxidation to introduce a carboxylic acid at the 5-position.
- Step 3: Conversion of the acid to the corresponding amide using standard amidation protocols.
- Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydride.
- Solvents: Ethanol, tetrahydrofuran (THF), or acetonitrile.
- Temperature: 25–80°C depending on the step.
Modern Synthetic Methods for this compound
Chemoenzymatic Deracemization and Enantioselective Synthesis
Recent advances leverage biocatalysis for enantioselective synthesis, which is crucial for pharmacologically active derivatives:
D-Amino Acid Oxidase (DAAO) Catalysis: Employed for deracemization of racemic tetrahydroisoquinoline derivatives, yielding optically pure enantiomers with high enantiomeric excess (>99%).
-
- Enzyme: D-Amino Acid Oxidase from Fusarium solani.
- Co-factors: Ammonia-borane for reduction.
- Solvents: Aqueous buffer systems or organic solvents compatible with enzyme stability.
- Temperature: 25–55°C.
- pH: 7.0–8.5.
This approach is particularly useful for synthesizing enantiomerically pure 5-carboxamide derivatives.
Metal-Catalyzed Cross-Coupling and Amidation
Transition-metal catalysis, especially palladium-catalyzed coupling, facilitates the formation of the carboxamide at the 5-position:
| Step | Reagents | Conditions | References |
|---|---|---|---|
| A | Halogenated tetrahydroisoquinoline derivatives | Pd(0) catalysts, base | , |
| B | Amide coupling reagents (e.g., carbodiimides, HATU) | Solvent: DMF or DMSO, room temperature |
This method allows for late-stage functionalization, offering versatility in substituent variation.
Hydrogenation and Functional Group Transformations
Hydrogenation of precursor heterocycles under catalytic conditions (Pd/C, PtO₂) enables reduction to tetrahydroisoquinoline cores, which can then be functionalized at the 5-position:
- Conditions: Hydrogen pressure of 1–4 atm, temperatures of 50–65°C.
- Post-reduction: Carboxylation via carbonation or oxidation.
Synthesis Data Summary and Comparative Analysis
| Method | Advantages | Limitations | Typical Yield | Enantiomeric Purity | Industrial Suitability |
|---|---|---|---|---|---|
| Pictet–Spengler | Well-established, versatile | Requires multiple steps | 60–80% | Racemic | Moderate |
| Chemoenzymatic | High enantioselectivity, mild conditions | Enzyme stability, scale-up challenges | >99% ee | High | Promising for chiral synthesis |
| Metal-Catalyzed Coupling | Functional group diversity | Cost of catalysts, potential side reactions | 70–85% | Racemic unless chiral catalysts used | High with optimization |
| Hydrogenation & Functionalization | High selectivity | Over-reduction risk | 75–90% | Racemic | Suitable with chiral catalysts |
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The tetrahydroisoquinoline core can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific biological pathways.
Industry: The compound is utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or block protein-protein interactions, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydroisoquinoline Carboxamides
Key Observations :
- Positional Effects: Carboxamide placement critically influences target selectivity. For example, 7-carboxamide derivatives (e.g., 6b/6c) exhibit nanomolar affinity for DDR1/2 due to interactions with the kinase hinge region , while 3-carboxamide analogs like 4-Me-PDTic show sub-nanomolar κ-opioid receptor antagonism (Ke = 0.37 nM) .
- Substituent Diversity : Electron-withdrawing groups (e.g., trifluoromethyl in 6b/6c) enhance metabolic stability and binding affinity , whereas bulky substituents (e.g., methylpiperidinyl in 4-Me-PDTic) improve CNS penetration .
Table 2: Pharmacological Profiles of Selected Analogues
Key Findings :
- DDR1/2 Inhibitors : The 7-carboxamide derivatives (6b/6c) achieve high selectivity via structural complementarity with DDR1's ATP-binding pocket, as confirmed by co-crystal studies .
- κ-Opioid Antagonists : 4-Me-PDTic’s 3-carboxamide group and stereochemistry (3R-configuration) are critical for its exceptional selectivity and brain penetration (log BB = 1.2) .
- PRMT5 Inhibitors : The 6-carboxamide derivative’s activity is attributed to its interaction with the substrate-binding site, as predicted by docking studies .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Biological Activity
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide (THIQ) is a notable compound within the isoquinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of THIQ, highlighting its mechanisms of action, biochemical interactions, and relevant case studies.
Overview of this compound
This compound is characterized by the molecular formula . It is primarily studied for its interactions with various biological targets and its implications in treating neurodegenerative diseases and infections .
The biological activity of THIQ can be attributed to several mechanisms:
- P2X7 Receptor Modulation : THIQ acts as a preferential antagonist of the P2X7 receptor, which plays a crucial role in neuroinflammatory processes. This receptor is implicated in various brain diseases, including Alzheimer's and multiple sclerosis .
- Enzyme Inhibition : THIQ derivatives have shown the ability to inhibit enzymes such as New Delhi metallo-β-lactamase (NDM-1), which is associated with antibiotic resistance. This inhibition suggests potential applications in combating resistant bacterial strains .
- Cellular Effects : The compound influences cell signaling pathways and gene expression. It has been observed to affect cellular metabolism and promote apoptosis in certain cancer cell lines .
Biological Activities
The biological activities of this compound include:
- Antitumor Activity : Several studies indicate that THIQ derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, they have been shown to induce apoptosis in human leukemia cells .
- Antimicrobial Properties : Research demonstrates that THIQ compounds possess antibacterial and antifungal activities. They are effective against a range of pathogens, including those resistant to conventional antibiotics .
- Neuroprotective Effects : Given its interaction with the P2X7 receptor and other neurobiological pathways, THIQ shows promise as a neuroprotective agent in models of neurodegeneration .
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study evaluated the effects of THIQ on neuronal cells exposed to amyloid-beta peptides. The results indicated that THIQ significantly reduced cell death and inflammation markers associated with Alzheimer's pathology. The mechanism was linked to P2X7 receptor antagonism and subsequent reduction in reactive oxygen species (ROS) production .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that THIQ derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compounds disrupted bacterial cell wall synthesis and inhibited biofilm formation, suggesting their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structural modifications of the THIQ scaffold significantly influence its biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Enhanced antitumor activity |
| Alteration of side chains | Improved enzyme inhibition profiles |
| Carboxamide vs. carboxylic acid | Variations in receptor binding affinity |
Research indicates that specific substitutions on the isoquinoline core can lead to compounds with tailored pharmacological profiles .
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Analog Development : Continued synthesis of novel analogs could yield compounds with enhanced potency and selectivity for specific biological targets.
- Clinical Trials : Further investigations into the therapeutic potential of THIQ in clinical settings are warranted, particularly for neurodegenerative diseases and resistant infections.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1,2,3,4-tetrahydroisoquinoline-5-carboxamide derivatives?
- Methodological Answer : The synthesis typically involves coupling tetrahydroisoquinoline carboxylates with substituted anilines. For example, methyl 2-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate reacts with 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline in anhydrous THF using potassium tert-butoxide as a base at −20°C, followed by warming to room temperature . Amide bond formation often employs reagents like BOP or HBTU in solvents such as THF or acetonitrile, with Boc-protected intermediates requiring trifluoroacetic acid for deprotection .
Q. How are stereochemical configurations of tetrahydroisoquinoline carboxamides determined?
- Methodological Answer : Absolute chirality is resolved using co-crystal structures with target proteins (e.g., DDR1 inhibitors analyzed via X-ray crystallography) . Enantiomeric purity is validated via chiral HPLC or polarimetry, as demonstrated by specific rotations (e.g., [α]D = -19.480 for (R)-configured derivatives) .
Q. What safety precautions are necessary when handling tetrahydroisoquinoline carboxamide derivatives?
- Methodological Answer : Safety data sheets (SDS) recommend avoiding inhalation, skin contact, and eye exposure. In case of accidental exposure, rinse affected areas with water for ≥15 minutes and consult a physician. Use personal protective equipment (PPE) and ensure proper ventilation during synthesis .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl or trifluoromethyl groups) influence the biological activity of tetrahydroisoquinoline carboxamides?
- Methodological Answer : Substituents at the 3- and 4-positions of the tetrahydroisoquinoline core significantly modulate selectivity and potency. For example:
Q. What strategies resolve contradictions in inhibitory data between in vitro and in vivo models for tetrahydroisoquinoline-based inhibitors?
- Methodological Answer : Discrepancies often arise from metabolic stability or blood-brain barrier penetration. Address these by:
- Lipophilicity Optimization : Introduce polar groups (e.g., pyrimidin-5-yl) to balance solubility and membrane permeability .
- Prodrug Design : Mask carboxylate groups with ester prodrugs to enhance bioavailability .
- Species-Specific Assays : Validate activity in humanized P2X7 or DDR1 models to account for interspecies variability .
Q. How can computational methods predict the binding affinity of novel tetrahydroisoquinoline carboxamides to targets like PRMT5 or κ-opioid receptors?
- Methodological Answer : Pharmacophore-based virtual screening combined with molecular dynamics simulations identifies key interactions. For PRMT5, the tetrahydroisoquinoline carboxamide scaffold forms critical hydrogen bonds with Glu435 and π-π stacking with His438 . For κ-opioid receptors, docking studies prioritize compounds with 7-hydroxy substitutions and piperazine-methylpropyl side chains, validated via free energy calculations (ΔG < −9.5 kcal/mol) .
Q. What enzymatic approaches enable enantioselective synthesis of (S)-configured tetrahydroisoquinoline carboxylic acids?
- Methodological Answer : Chemoenzymatic routes use D-amino acid oxidase (DAAO) to resolve racemic mixtures. For example, DAAO catalyzes the oxidation of D-enantiomers in a racemic amino acid, leaving the (S)-enantiomer intact. Subsequent chemical steps yield enantiopure (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids with >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
